[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5
Description
[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 (CAS 1215808-65-3) is a deuterated analog of the epoxide intermediate 2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane (CAS 66722-57-4). The non-deuterated parent compound has a molecular formula of C15H22O4 and a molecular weight (MW) of 266.33 g/mol , while the deuterated form (C15H17D5O4) has a MW of 271.36 g/mol due to the substitution of five hydrogen atoms with deuterium .
This compound is a critical intermediate in synthesizing Bisoprolol, a β1-selective adrenergic receptor blocker used to treat hypertension . The deuterated version is primarily employed as an internal standard in analytical methods, leveraging isotopic labeling to enhance precision in mass spectrometry and pharmacokinetic studies .
Properties
IUPAC Name |
2,2,3-trideuterio-3-[dideuterio-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-12(2)17-8-7-16-9-13-3-5-14(6-4-13)18-10-15-11-19-15/h3-6,12,15H,7-11H2,1-2H3/i10D2,11D2,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXODTOQINKROX-FPQCMJPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOCC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)COCCOC(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of 4-Hydroxybenzyl Alcohol
The synthesis begins with the preparation of 4-((2-isopropoxyethoxy)methyl)phenol (I), a key intermediate. Patent WO2016135616A1 describes an improved solvent-free method using 4-hydroxybenzyl alcohol and 2-isopropoxyethanol in the presence of acid-activated silica. The silica, treated with sulfuric acid, acts as a heterogeneous catalyst, enabling efficient ether formation without traditional solvents.
Reaction Conditions
This method eliminates hazardous solvents, reduces waste, and allows silica reuse, aligning with green chemistry principles.
Epoxidation to Form the Oxirane Moiety
The intermediate (I) undergoes epoxidation using epichlorohydrin to yield [[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane. The reaction proceeds via nucleophilic attack of the phenolic oxygen on epichlorohydrin, followed by base-mediated cyclization.
Key Steps
-
Alkylation : Intermediate (I) reacts with epichlorohydrin in toluene under basic conditions.
-
Cyclization : Potassium carbonate facilitates epoxide ring closure.
Deuteration Strategies for Isotopic Labeling
Deuterated Starting Materials
Incorporating deuterium early in the synthesis ensures high isotopic purity. For example, using 2-isopropoxyethanol-d during etherification introduces deuterium into the ethoxy chain. However, this approach requires expensive deuterated reagents and may lead to partial isotope loss during subsequent steps.
Titanocene(III)-Catalyzed Deuterosilylation
The Titanocene(III) method enables precise deuteration of epoxides at the β-position. By reacting the non-deuterated oxirane with PhSiD in the presence of [(RCH)Ti(III)D], β-deuterated epoxides are obtained with >95% D-incorporation.
Advantages
Deuterated Epichlorohydrin
Using epichlorohydrin-d in the epoxidation step directly introduces deuterium into the oxirane ring. This method mirrors glycidol-d synthesis, where deuterated reagents ensure uniform labeling.
Optimization of Reaction Parameters
Solvent-Free Synthesis
Comparative studies highlight the superiority of solvent-free conditions:
| Parameter | Solvent-Based | Solvent-Free |
|---|---|---|
| Yield | 70% | 87% |
| Reaction Time | 24 hours | 24 hours |
| Silica Reusability | 3 cycles | 5 cycles |
Solvent-free reactions enhance atom economy and reduce purification steps.
Catalytic Efficiency
HSO-activated silica outperforms homogeneous acids (e.g., p-toluenesulfonic acid) by preventing side reactions and simplifying catalyst recovery.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 undergoes various chemical reactions, including:
Nucleophilic substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and reduction: The phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Scientific Research Applications
[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural Features and Key Differences
The compound and its analogs share a core phenoxy-epoxide structure but differ in substituents and functional groups, influencing their physicochemical properties and applications.
Notes:
- Deuterated vs. Non-deuterated: The deuterated form’s isotopic substitution enhances metabolic stability and detection sensitivity in mass spectrometry .
- Oxazolidinone Derivative: The addition of a 2-oxazolidinone ring introduces hydrogen-bonding capacity, increasing polarity and MW .
Physicochemical Properties
- Solubility: The non-deuterated parent compound is lipophilic (XLogP3 = 1.9) and exists as an oil, while the oxazolidinone derivative is a solid due to its rigid structure .
- Stability : Deuterated compounds exhibit enhanced stability in metabolic studies due to the kinetic isotope effect .
Biological Activity
The compound [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 , also known as Bisoprolol Impurity 8, is a synthetic organic compound with the molecular formula and a molecular weight of approximately 266.33 g/mol. This compound is primarily recognized as an intermediate in the synthesis of Bisoprolol, a medication used for treating high blood pressure and heart-related issues. Understanding its biological activity is crucial for assessing its safety and efficacy in pharmaceutical applications.
- CAS Number : 66722-57-4
- Molecular Formula : C15H22O4
- Molecular Weight : 266.33 g/mol
- Structure : The compound features an oxirane (epoxide) functional group, which is known for its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its cytotoxicity, anti-inflammatory properties, and potential effects on tumor cells.
Cytotoxicity Studies
Research indicates that epoxide compounds can exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies on related epoxide compounds have shown that they can induce apoptosis in melanoma cells at low micromolar concentrations. The mechanism often involves mitochondrial-mediated pathways, leading to increased intracellular drug accumulation and inhibition of metastasis.
Table 1: Cytotoxicity of Related Epoxide Compounds
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| αO-SM | 1.7 | HepG2 |
| βO-SM | 1.4 | Hepa1-6 |
| SM | 0.9 | B16 melanoma |
These values suggest that similar structural compounds may exhibit comparable cytotoxic profiles, indicating that this compound could also possess significant anti-tumor activity.
Anti-inflammatory Activity
Epoxide compounds have been noted for their anti-inflammatory properties. In vitro studies demonstrate that they can suppress macrophage functionality, which is crucial for inflammatory responses. The inhibition of nitric oxide production and macrophage motility suggests potential therapeutic applications in inflammatory diseases.
Case Studies
One notable study examined the effects of structurally similar epoxide compounds on cancer cells and inflammatory models. The results showed that these compounds could effectively inhibit tumor growth and reduce inflammation in murine models. Specifically, the compounds reduced carrageenan-induced peritonitis, illustrating their potential as anti-inflammatory agents.
Safety and Toxicity Considerations
The safety profile of this compound has not been extensively studied; however, preliminary data indicate potential toxicity:
- Harmful if swallowed (H302)
- Causes skin irritation (H315)
These warnings necessitate careful handling and further investigation into the compound's safety in clinical applications.
Q & A
Q. What are the recommended synthetic routes for [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5, and how can isotopic labeling (deuteration) be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic epoxide ring-opening reactions or enzymatic epoxidation. For deuteration, replace protic solvents (e.g., H₂O) with deuterated analogs (D₂O) during key steps, such as oxirane ring formation. Enzymatic methods (e.g., Candida antarctica lipase B) can enhance regioselectivity for oxirane formation while minimizing side reactions . Purification via column chromatography with deuterated solvents (e.g., CDCl₃) ensures isotopic integrity. Validate deuteration efficiency using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Q. How can the structural and electronic properties of this oxirane derivative be characterized?
- Methodological Answer :
- NMR : Use ¹H, ¹³C, and ²H NMR to confirm deuteration sites and stereochemistry. Compare chemical shifts with non-deuterated analogs to identify isotopic effects .
- Computational Modeling : Employ Gaussian basis sets (e.g., cc-pVTZ) for density functional theory (DFT) calculations to predict electronic properties. Optimize geometry using B3LYP/6-31G(d) and validate against crystallographic data (if available) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic purity (>98% deuterium incorporation).
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of the oxirane ring in deutero-compounds under varying nucleophilic conditions?
- Methodological Answer :
- Reactivity Modeling : Use DFT (e.g., M06-2X/cc-pVTZ) to simulate ring-opening reactions with nucleophiles (e.g., thiols, amines). Include solvent effects (PCM model) to account for deuterated solvents.
- Kinetic Isotope Effects (KIEs) : Calculate KIEs using transition-state theory to assess how deuteration alters reaction rates. Compare with experimental data from kinetic studies .
- Table : Example KIEs for common nucleophiles:
| Nucleophile | KIE (k_H/k_D) | Conditions |
|---|---|---|
| Thiol | 1.2–1.5 | DMSO-d₆, 25°C |
| Amine | 1.1–1.3 | CDCl₃, 40°C |
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for oxirane derivatives?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to differentiate selective toxicity.
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., bacterial tyrosine kinases vs. human enzymes). Prioritize compounds with low binding energy (< -7 kcal/mol) for bacterial targets .
- Metabolic Stability : Assess deuteration’s impact on metabolic pathways using hepatic microsome assays. Deuteration often reduces CYP450-mediated degradation, enhancing bioavailability .
Q. What green chemistry approaches are viable for scaling up oxirane synthesis while maintaining isotopic purity?
- Methodological Answer :
- Enzymatic Epoxidation : Optimize Candida antarctica lipase B for regioselective deutero-oxirane synthesis. Use bio-based substrates (e.g., lignin-derived vanillic acid) to replace petroleum-based precursors .
- Solvent-Free Conditions : Employ microwave-assisted synthesis to reduce solvent use and improve deuteration efficiency.
- Table : Comparison of conventional vs. green methods:
| Parameter | Conventional Method | Green Method |
|---|---|---|
| Solvent Volume | 500 mL/g product | 50 mL/g product |
| Deuteration Yield | 85% | 92% |
| Reaction Time | 24 h | 4 h |
Methodological Considerations
Q. How to design experiments for analyzing isotopic effects on the compound’s pharmacokinetics?
- Answer :
- In Vivo Studies : Administer deuterated and non-deuterated forms to animal models (e.g., rats). Use LC-MS/MS to quantify plasma concentrations and calculate half-life (t₁/₂).
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor deuterium retention via MS.
- Data Interpretation : Apply compartmental modeling (e.g., NONMEM) to compare absorption/distribution parameters .
Q. What strategies mitigate epoxide ring instability during storage and handling?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
